molecular formula C14H13ClN2OS B5712003 N-(5-chloro-2-phenoxyphenyl)-N'-methylthiourea

N-(5-chloro-2-phenoxyphenyl)-N'-methylthiourea

Cat. No. B5712003
M. Wt: 292.8 g/mol
InChI Key: HJZZIOPSCRUBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-phenoxyphenyl)-N'-methylthiourea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the class of substituted ureas and is known for its broad-spectrum activity against a wide range of weeds. Diuron is a white crystalline solid that is sparingly soluble in water and is commonly used in the form of a water-soluble granule or liquid concentrate.

Mechanism of Action

Diuron inhibits the photosynthesis process in plants by blocking the electron transport chain in photosystem II. This leads to the production of reactive oxygen species, which cause damage to the plant cell membrane and ultimately lead to cell death.
Biochemical and Physiological Effects:
Diuron has been found to have a low toxicity profile in mammals and is not considered to be a carcinogen or mutagen. However, it can cause skin and eye irritation upon contact. Additionally, Diuron can accumulate in soil and water, which can lead to environmental concerns.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. It is readily available and relatively inexpensive, making it a popular choice for lab experiments. However, its low solubility in water can make it difficult to work with in aqueous solutions.

Future Directions

1. Development of new formulations of Diuron with improved solubility and efficacy.
2. Investigation of the environmental impact of Diuron and its potential for bioaccumulation in soil and water.
3. Study of the effects of Diuron on non-target organisms such as insects and birds.
4. Development of new herbicides with similar modes of action to Diuron, but with improved safety profiles.
5. Investigation of the potential for Diuron to be used in combination with other herbicides to improve weed control.

Synthesis Methods

Diuron is synthesized by the reaction of 5-chloro-2-nitroaniline with phenoxyacetic acid in the presence of a reducing agent such as iron powder or zinc dust. The resulting N-(5-chloro-2-phenoxyphenyl)-N'-methylurea is then treated with thiourea to yield Diuron.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. It has been used in various crops such as cotton, sugarcane, citrus, and grapes. Additionally, Diuron has been found to be effective in controlling aquatic weeds in water bodies such as ponds, lakes, and reservoirs.

properties

IUPAC Name

1-(5-chloro-2-phenoxyphenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c1-16-14(19)17-12-9-10(15)7-8-13(12)18-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZZIOPSCRUBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-phenoxyphenyl)-N'-methylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.